1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
Synthesis Analysis
The synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives often involves multistep reactions, including the functionalization of uracil derivatives. For example, 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-triones can be obtained by heating hydrazones of 1,3-dimethyl-6-hydrazinouraciles in trifluoroacetic acid or aqueous ethanol in the presence of hydrochloric acid (Azev, Koptyaeva, & Pospelova, 2021).
Molecular Structure Analysis
The molecular structure of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives has been extensively studied through techniques like NMR, X-ray diffraction, and DFT calculations. For instance, the crystal structure and DFT studies of related pyrimidine derivatives have provided insights into their molecular conformation, hydrogen bonding, and electronic properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2016).
Scientific Research Applications
Synthesis and Chemical Properties
Facile and Clean Synthesis : 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives can be synthesized through a three-component reaction in aqueous media, utilizing aromatic aldehydes and Medrum's acid. This process highlights the structural impact of substituents from aromatic aldehydes on the product (Shi, Shi, & Rong, 2010).
Formation of Stable Derivatives : Silicon, germanium, and tin-containing derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized, demonstrating the compound's versatility in forming stable derivatives with various elements (Gordetsov et al., 2005).
Participation in Michael Reaction : This compound, with its CH-acidic centers, actively participates in Michael reactions, illustrating its nucleophilicity and reactivity in chemical synthesis (Erkin & Krutikov, 2009).
Biological Applications
Antitumor Activity : Novel derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promising antitumor activity, particularly against ovarian cancer and melanoma cells, highlighting its potential in oncological research (El-Deeb et al., 2010).
Photocatalytic Degradation Studies : The compound has been studied for its photocatalytic degradation in aqueous solutions, providing insights into its behavior under UV/TiO2 photocatalysis and its potential environmental impacts (Cao et al., 2013).
Pharmaceutical and Medicinal Chemistry
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione have been explored as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating its potential use in antiviral therapies (Khalifa & Al-Omar, 2014).
Photovoltaic Conversion Efficiency in Dyes : This compound's derivatives have been investigated as acceptor groups in dye-sensitized solar cells (DSSCs), demonstrating its utility in improving photovoltaic efficiency (Gao et al., 2020).
Structural and Spectroscopic Analysis
Crystal Structure and DFT Studies : Detailed structural and theoretical studies, including X-ray diffraction and DFT calculations, have been conducted on derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, offering valuable information on their stability and tautomerism (Sharma et al., 2017).
Supramolecular Structures : Investigations into the supramolecular structures of various derivatives have been conducted, shedding light on molecular interactions, hydrogen-bonded chains, and fused rings (Rezende et al., 2005).
properties
IUPAC Name |
1-benzyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPOQLJBPNQOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296395 | |
Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
91360-95-1 | |
Record name | 91360-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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